![molecular formula C9H15NO3 B12864599 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid CAS No. 856794-26-8](/img/structure/B12864599.png)
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid is a heterocyclic compound that features a benzoxazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an oxazole ring and a carboxylic acid functional group makes it a versatile molecule for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a solvent like toluene or xylene.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow processes to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
科学的研究の応用
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler analog without the carboxylic acid group.
2-Methylbenzoxazole: Similar structure but lacks the hexahydro component.
Hexahydrobenzoxazole: Lacks the methyl group and carboxylic acid functionality.
Uniqueness
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid is unique due to the combination of its oxazole ring, methyl group, and carboxylic acid functionality. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
856794-26-8 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
2-methyl-3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6-10(9(11)12)7-4-2-3-5-8(7)13-6/h6-8H,2-5H2,1H3,(H,11,12) |
InChIキー |
ZUXVUFBJTJUFKE-UHFFFAOYSA-N |
正規SMILES |
CC1N(C2CCCCC2O1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
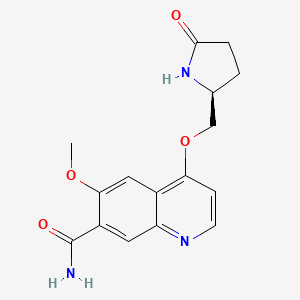
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)
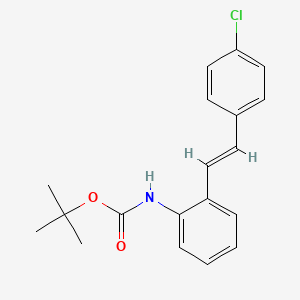
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)

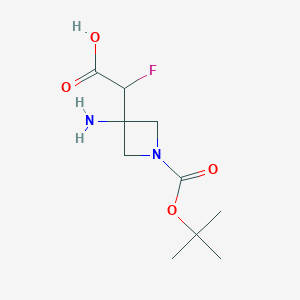



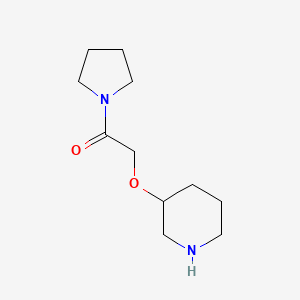
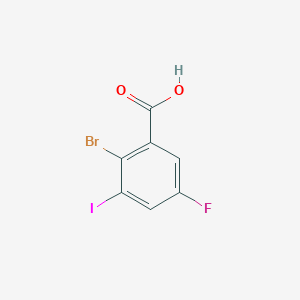

![Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
